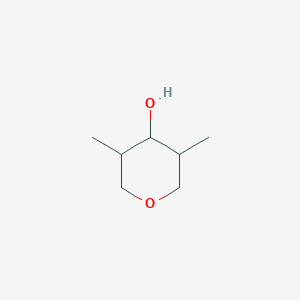

3,5-dimethyloxan-4-ol

Description

Overview of Cyclic Ether Alcohols in Organic Chemistry

Cyclic ethers are a class of organic compounds featuring an oxygen atom incorporated into a ring structure. nih.gov These heterocyclic systems are widespread in nature, forming the core of many biologically significant molecules like sugars and some natural products. When a hydroxyl (-OH) group is also present, the molecule is classified as a cyclic ether alcohol. The interplay between the ether and alcohol functional groups can lead to unique chemical and physical properties, including influencing solubility and reactivity. nih.gov The tetrahydropyran (B127337) (or oxane) ring is a common six-membered saturated cyclic ether motif. chemicalbook.com

Significance of Oxanols in Conformational Analysis Studies

Oxan-4-ols, also known as tetrahydropyran-4-ols, are particularly valuable in the field of conformational analysis. rsc.org Similar to cyclohexanols, the six-membered oxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net The presence of the ring oxygen atom, however, introduces distinct electronic and steric effects compared to a cyclohexane (B81311) ring. These include different bond lengths (C-O vs. C-C) and the potential for intramolecular hydrogen bonding between a hydroxyl substituent and the ring oxygen. molport.com Studying the conformational preferences of substituents on the oxanol (B1615354) ring provides fundamental insights into non-covalent interactions that govern molecular shape and stability. rsc.orgchemicalbook.com

Research Context of Substituted Oxan-4-ols

Substituted oxan-4-ols and their ketone precursors (oxan-4-ones) are important intermediates in organic synthesis. hmdb.ca They serve as building blocks for a variety of more complex molecules, including biologically active compounds. hmdb.cabeilstein-journals.orgnih.gov Research in this area often focuses on developing stereoselective synthetic methods, such as the Prins cyclization, to control the three-dimensional arrangement of substituents on the tetrahydropyran ring. beilstein-journals.orgorganic-chemistry.org The oxidation of substituted oxan-4-ols is also a subject of study, with reaction rates being highly dependent on the conformation and steric environment of the hydroxyl group. rsc.orgchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHYBCUZUQGQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyloxan 4 Ol and Its Analogues

General Synthetic Strategies for Oxan-4-ol Ring Systems

The construction of the oxan-4-ol skeleton can be achieved through several robust synthetic strategies. Among the most powerful and widely employed is the Prins cyclization reaction. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. google.comresearchgate.net The choice of catalyst, solvent, and temperature can influence the reaction pathway, leading to either tetrahydropyran-4-ols or dihydropyrans. researchgate.net

Another general approach involves the double conjugate addition of water or hydrogen sulfide (B99878) to divinyl ketones, which yields tetrahydropyran-4-ones or tetrahydrothiopyran-4-ones, respectively. sorbonne-universite.fr The resulting ketone at the C4 position can then be readily reduced to the corresponding alcohol.

Additionally, tandem reactions that combine multiple bond-forming events in a single operation have emerged as efficient methods. For instance, a tandem Knoevenagel condensation followed by a Michael reaction, induced by iodotrimethylsilane, can produce highly substituted tetrahydropyranones diastereoselectively. researchgate.net These ketone intermediates are direct precursors to the desired oxan-4-ol products.

A novel self-terminated Prins strategy has also been developed for the synthesis of 2-substituted tetrahydropyran-4-one derivatives, which can be subsequently reduced to the corresponding oxan-4-ols. rsc.org This method utilizes scandium(III) triflate as a catalyst for the condensation of 3-(phenylthio)but-3-en-1-ol with various carbonyl compounds. rsc.org

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Citation |

| Prins Cyclization | Homoallylic alcohol, Aldehyde/Ketone | Brønsted or Lewis Acid Catalyst | Tetrahydropyran-4-ol | google.com, researchgate.net |

| Double Conjugate Addition | Divinyl ketone, Water | Base (e.g., KOH) | Tetrahydropyran-4-one | sorbonne-universite.fr |

| Tandem Knoevenagel-Michael Reaction | β-Ketoester, Aldehyde | Iodotrimethylsilane | Tetrahydropyranone | researchgate.net |

| Self-Terminated Prins Strategy | 3-(Phenylthio)but-3-en-1-ol, Carbonyl compound | Sc(OTf)₃ | Tetrahydropyran-4-one | rsc.org |

Targeted Synthesis Approaches for 3,5-Dimethyloxan-4-ol

While general methods provide access to the core oxane structure, the specific synthesis of this compound requires tailored approaches. A key precursor for this target is 3,5-disubstituted tetrahydropyran-4-one. Research has shown that the condensation of acetone (B3395972) with formaldehyde (B43269) can be optimized to produce 3,5-dimethyleneoxytetrahydropyran-4-one. kaznu.kz

In a documented procedure, the optimal synthesis of 3,5-dimethyleneoxytetrahydropyran-4-one was achieved through the condensation of acetone and formaldehyde in a 1:4 ratio in the presence of potassium carbonate (K₂CO₃), affording the product in a 67.4% yield. kaznu.kz The subsequent step to obtain this compound would involve the stereoselective reduction of the ketone at the C4 position and the reduction of the two exocyclic methylene (B1212753) groups to methyl groups. This two-step reduction can be challenging and may require specific catalytic hydrogenation conditions to control the stereochemistry of the newly formed chiral centers at C3 and C5.

| Reaction | Reactants | Catalyst/Reagents | Yield | Product | Citation |

| Condensation | Acetone, Formaldehyde (1:4 ratio) | K₂CO₃ | 67.4% | 3,5-Dimethyleneoxytetrahydropyran-4-one | kaznu.kz |

| Reduction (Proposed) | 3,5-Dimethyleneoxytetrahydropyran-4-one | Catalytic Hydrogenation (e.g., Pd/C, H₂), Reducing agent (e.g., NaBH₄) | - | This compound | - |

Stereoselective Synthesis of Dimethyloxanols

Achieving stereocontrol in the synthesis of substituted oxanols is crucial, as the biological activity of these compounds is often dependent on their specific stereoisomeric form. The Prins cyclization has proven to be a highly effective method for diastereoselective synthesis. For example, a one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans proceeds with high diastereoselectivity. beilstein-journals.orgsemanticscholar.org The resulting tosyloxy group at C4 can be cleaved under mild conditions with reagents like magnesium in methanol (B129727) to yield the corresponding 4-hydroxytetrahydropyran with retention of stereochemistry and in excellent yields (95–96%). beilstein-journals.orgsemanticscholar.org

This high degree of stereocontrol is often attributed to the reaction proceeding through a stable chair-like transition state, which directs the substituents into equatorial positions to minimize steric hindrance. nih.gov For the synthesis of 3,5-disubstituted systems like this compound, controlling the relative stereochemistry of the methyl groups is paramount. This can be achieved by using chiral auxiliaries or chiral catalysts. A patent describes the synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ol derivatives through an asymmetric reaction between an aliphatic aldehyde and a homoallylic alcohol using a chiral organocatalyst, such as 1-(R)-camphor-sulphonic acid. google.com This approach highlights the potential for developing enantioselective methods for related structures.

Furthermore, the reduction of a tetrahydropyran-4-one precursor can be highly diastereoselective. The use of lithium aluminum hydride has been shown to convert a 2,6-disubstituted tetrahydropyranone into the corresponding 4-hydroxy-2,6-disubstituted tetrahydropyran (B127337) with up to 96% diastereoselectivity, favoring the formation of the isomer where the hydroxyl group is axial. researchgate.net

| Method | Substrate/Reactants | Key Reagents/Conditions | Diastereoselectivity/Yield | Product Type | Citation |

| Diastereoselective Prins Cyclization | Aromatic homoallylic alcohol, Aldehyde, PTSA | Molecular Sieves 4 Å, CH₂Cl₂ | Excellent yields (72–96%) | 2,6-Disubstituted-4-tosyloxytetrahydropyran | beilstein-journals.org, semanticscholar.org |

| Tosyl Group Cleavage | 2,6-Disubstituted-4-tosyloxytetrahydropyran | Mg–MeOH | Excellent yields (95–96%) | 2,6-Disubstituted-4-hydroxytetrahydropyran | beilstein-journals.org |

| Asymmetric Prins Cyclization | Aliphatic aldehyde, Homoallylic alcohol | Chiral organocatalyst (e.g., 1-(R)-camphor-sulphonic acid) | Chirally enriched | 2,4-Disubstituted-tetrahydropyran-4-ol | google.com |

| Diastereoselective Reduction | 2,6-Disubstituted tetrahydropyranone | Lithium aluminum hydride | Up to 96% ds | 4-Hydroxy-2,6-disubstituted tetrahydropyran | researchgate.net |

Catalytic Methods in Oxanol (B1615354) Synthesis Research

Catalysis is fundamental to the efficient and selective synthesis of oxan-4-ol derivatives. Both Brønsted and Lewis acids are extensively used to promote the key cyclization steps. researchgate.net

Brønsted Acid Catalysis: Acids such as p-toluenesulfonic acid (PTSA), trifluoroacetic acid (TFA), and methanesulfonic acid (MeSO₃H) are effective catalysts for the Prins cyclization. researchgate.netbeilstein-journals.org While PTSA has been used historically, initial reports showed low product yields even with long reaction times. beilstein-journals.org However, recent optimizations, such as the inclusion of molecular sieves (MS 4 Å), have dramatically improved yields (72–96%) and reduced reaction times (20–90 min) for the synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans. beilstein-journals.orgsemanticscholar.orgnih.gov Perrhenic acid (O₃ReOH) has also been reported as an effective catalyst for a variation of the Prins cyclization that directly yields cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and aldehydes. rsc.orgresearchgate.net

Lewis Acid Catalysis: A wide array of Lewis acids have been investigated for oxanol synthesis, including indium(III) chloride (InCl₃), bismuth(III) chloride (BiCl₃), scandium(III) triflate (Sc(OTf)₃), and iron(III) compounds. researchgate.netrsc.orgbeilstein-journals.orgnih.gov InCl₃, in particular, is noted as a mild Lewis acid capable of catalyzing Prins cyclizations effectively. nih.gov Sc(OTf)₃ has been successfully used at a low catalytic loading (5 mol%) for the synthesis of tetrahydropyran-4-one derivatives under mild conditions. rsc.org Microwave-assisted Prins cyclizations catalyzed by BiCl₃ have also been developed for the rapid and diastereoselective synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans. nih.gov

Organocatalysis: The use of chiral organocatalysts represents a growing field in the stereoselective synthesis of oxanols. Chiral Brønsted acids, like 1-(R)-camphor-sulphonic acid, have been patented for the enantioselective synthesis of 2,4-disubstituted tetrahydropyran-4-ols, demonstrating that metal-free systems can induce significant chirality. google.com

| Catalyst Type | Examples | Application | Citation |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA), Trifluoroacetic acid (TFA), Perrhenic acid (O₃ReOH) | Prins Cyclization | beilstein-journals.org, researchgate.net, rsc.org |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃), Indium(III) chloride (InCl₃), Bismuth(III) chloride (BiCl₃) | Prins Cyclization, Tandem Reactions | rsc.org, nih.gov |

| Organocatalyst | 1-(R)-camphor-sulphonic acid | Asymmetric Prins Cyclization | google.com |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyloxan 4 Ol

Oxidation Reactions of Oxan-4-ols

The oxidation of substituted oxan-4-ols to their corresponding ketones is a key transformation that has been studied using various metal-based oxidants. These studies reveal how the stereochemistry of the alcohol and the nature of the substituents on the heterocyclic ring affect reactivity.

For instance, the oxidation of epimeric pairs of oxan-4-ols by pyridinium (B92312) fluorochromate (PFC) was found to be first order in both the oxidant and the substrate. researchgate.net Similarly, oxidations utilizing Cerium(IV) and Vanadium(V) also exhibit first-order dependence on each reactant. rsc.orgrsc.orgresearchgate.net

Table 1: Kinetic Parameters for the Oxidation of Substituted Oxan-4-ols

| Oxidant | Order in [Substrate] | Order in [Oxidant] | Overall Order (at constant [H⁺]) | Reference |

|---|---|---|---|---|

| Cerium(IV) | 1 | 1 | 2 | rsc.orgresearchgate.net |

| Vanadium(V) | 1 | 1 | 2 | rsc.org |

| Pyridinium Fluorochromate (PFC) | 1 | 1 | 2 | researchgate.net |

The choice of oxidant plays a crucial role in the reaction conditions and outcomes. Transition metals in high oxidation states are common reagents for this transformation. organic-chemistry.org

Cerium(IV): The oxidation of substituted oxan-4-ols by Cerium(IV) has been investigated in aqueous acetic acid containing sulfuric acid. rsc.orgresearchgate.net Cerium(IV) species are effective one-electron oxidants for alcohols. researchgate.net The reaction involves the formation of a Ce(IV)-alcohol complex which then decomposes.

Vanadium(V): Vanadium(V), typically from ammonium (B1175870) metavanadate in the presence of sulfuric or perchloric acid, has also been used to study the oxidation rates of heterocyclic alcohols, including oxan-4-ols. rsc.orglibretexts.org The reaction proceeds under similar conditions to Cerium(IV) oxidation and is believed to occur via an ester intermediate. rsc.orgorientjchem.org

Chromium(VI) Complexes: A wide array of Cr(VI) reagents are effective for the oxidation of alcohols to carbonyl compounds. organic-chemistry.orglibretexts.org For oxan-4-ols, complexes like pyridinium fluorochromate (PFC) have been specifically studied. researchgate.netresearchgate.net These reagents are often preferred for their selectivity. The kinetics of oxidation by PFC in an acidic medium show a fractional order with respect to the hydronium ion concentration, suggesting a complex protonation equilibrium prior to the main oxidation step. researchgate.net The reactive species is often considered to be the protonated form of the chromate (B82759) complex. researchgate.net

The oxidation of oxan-4-ols is generally believed to proceed through a mechanism involving the formation of an intermediate complex or ester between the alcohol and the oxidant. orientjchem.org This intermediate subsequently decomposes in the rate-determining step, which involves the cleavage of the carbon-hydrogen bond at the C-4 position. researchgate.netmdpi.com

A significant finding in the study of substituted oxanols is the influence of the hydroxyl group's orientation (axial vs. equatorial). In many cyclohexane (B81311) systems, axial alcohols are oxidized faster than their equatorial counterparts due to the relief of steric strain in the transition state. However, in the oxidation of certain substituted oxan-4-ols with Cerium(IV) and Vanadium(V), an anomalous result was observed: the axial alcohol (t-2,t-6-diphenyl-c-3,c-5-dimethyloxan-r-4-ol) reacts more slowly than its equatorial epimer (c-2,c-6-diphenyl-t-3,t-5-dimethyloxan-r-4-ol). rsc.orgrsc.org This suggests that conformational differences and potential steric hindrance to the approach of the oxidant or the formation of the intermediate ester play a more complex role than simple steric relief. rsc.orgrsc.org Based on these oxidation rate constants, a twist conformation has been proposed for these specific diphenyl-dimethyloxan-r-4-ol isomers. researchgate.net

The general mechanism can be summarized in two key steps:

Ester Formation (Pre-equilibrium): The alcohol reacts with the metal oxidant (e.g., HCrO₄⁻) to form a chromate ester.

Rate-Determining Step: The ester decomposes via a cyclic transition state, involving the abstraction of the C-4 hydrogen, leading to the formation of the ketone product. orientjchem.orgcdnsciencepub.com

Other Reaction Pathways and Transformations

While oxidation is the most thoroughly investigated reaction pathway for oxan-4-ols, the principles of organic chemistry suggest other transformations are feasible, even if not extensively documented specifically for 3,5-dimethyloxan-4-ol.

The hydroxyl group at the C-4 position is a potential site for nucleophilic substitution reactions. Following protonation, the hydroxyl group can become a good leaving group (water), allowing for substitution by various nucleophiles. While specific studies detailing these reactions for this compound are not prominent in the reviewed literature, analogous reactions are fundamental to alcohol chemistry.

The tetrahydropyran (B127337) (oxane) ring is generally stable. Ring-opening would require harsh conditions or specific activation. Acid-catalyzed dehydration could potentially lead to rearrangement products, such as the formation of an unsaturated ether, but specific research on such pathways for this compound is not widely reported in the surveyed scientific literature.

Compound Index

Dehydration Processes

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that proceeds via the elimination of a water molecule to form an alkene. uva.esacs.orgscite.ai For this compound, a secondary alcohol, this process is typically initiated by the protonation of the hydroxyl group by an acid catalyst, such as concentrated sulfuric or phosphoric acid. This converts the hydroxyl group into a good leaving group (water). nih.gov

The subsequent departure of a water molecule results in the formation of a secondary carbocation at the C-4 position of the oxane ring. nih.gov This carbocation is an intermediate and is highly reactive. The reaction concludes with the deprotonation of an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond.

Due to the structure of this compound, the deprotonation can occur from either the C-3 or C-5 position, leading to a mixture of isomeric alkene products. The regioselectivity of this elimination reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. scite.ai

In the context of this compound, the potential dehydration products are 3,5-dimethyl-3,4-dihydro-2H-pyran and 3,5-dimethyl-5,6-dihydro-2H-pyran. Following Zaitsev's rule, the more substituted alkene, which would be the tetrasubstituted alkene if a methyl group is on the double bond, is expected to be the major product. However, the exact product distribution can be influenced by the stereochemistry of the starting alcohol and the reaction conditions.

It is also conceivable that under certain conditions, carbocation rearrangements could occur, leading to the formation of other, more stable carbocation intermediates and consequently different alkene products. For instance, a hydride or methyl shift could potentially lead to a more stable tertiary carbocation, although this is less likely within the confines of the oxane ring without ring-opening or contraction. acs.orgresearchgate.net

A plausible reaction scheme for the dehydration of this compound is presented below:

Plausible Dehydration Products of this compound

| Starting Material | Product 1 (Major) | Product 2 (Minor) |

| This compound | 3,5-Dimethyl-3,4-dihydro-2H-pyran | 3,5-Dimethyl-5,6-dihydro-2H-pyran |

Role of Substituent Effects on Reactivity

The methyl groups at the C-3 and C-5 positions of the oxan-4-ol ring play a crucial role in determining the molecule's reactivity and the stereochemical outcome of its reactions. These effects can be broadly categorized into steric and electronic effects.

Steric Effects:

The spatial arrangement of the methyl groups influences the conformational preference of the tetrahydropyran ring. Like cyclohexane, the oxane ring adopts a chair conformation to minimize torsional and steric strain. The substituents (the hydroxyl group and the two methyl groups) can occupy either axial or equatorial positions. The relative stability of the different stereoisomers (e.g., cis and trans isomers) and their conformers will dictate their reactivity.

For instance, in the dehydration reaction, the accessibility of the protons on the adjacent carbons (C-3 and C-5) for deprotonation will be affected by the stereochemistry of the methyl groups. An anti-periplanar arrangement of a C-H bond and the leaving group (the protonated hydroxyl group) is generally preferred for E2-type eliminations, and while acid-catalyzed dehydrations often proceed through an E1 mechanism involving a carbocation, conformational biases can still influence the product ratios. acs.org

Electronic Effects:

The methyl groups are weakly electron-donating through an inductive effect. This electronic effect can influence the stability of the carbocation intermediate formed during dehydration. The electron-donating nature of the methyl groups can help to stabilize the positive charge on the C-4 carbocation, thus facilitating the dehydration reaction compared to an unsubstituted oxan-4-ol.

The interplay of these substituent effects is critical in controlling the reaction pathways. For example, a study on the oxidation of substituted oxan-4-ols demonstrated that the reactivity is highly dependent on the conformational differences arising from the substituents. uva.es Although this study focused on oxidation rather than dehydration, it highlights the significant impact of substitution on the reactivity of the oxane ring system.

Hypothetical Reactivity Data Based on Substituent Effects

| Compound | Relative Rate of Dehydration (Hypothetical) | Major Product (Hypothetical) | Rationale |

| Oxan-4-ol | 1 | 3,4-Dihydro-2H-pyran | Baseline reactivity. |

| cis-3,5-Dimethyloxan-4-ol | >1 | 3,5-Dimethyl-3,4-dihydro-2H-pyran | Methyl groups stabilize the carbocation intermediate. The cis stereochemistry may favor a specific conformation that influences product distribution. |

| trans-3,5-Dimethyloxan-4-ol | >1 | 3,5-Dimethyl-3,4-dihydro-2H-pyran | Methyl groups stabilize the carbocation intermediate. The trans stereochemistry will lead to a different ground state conformation compared to the cis isomer, potentially altering the reaction rate and minor product formation. |

This table is illustrative and based on established principles of substituent effects. The actual relative rates and product distributions would need to be determined experimentally.

Stereochemical and Conformational Analysis of 3,5 Dimethyloxan 4 Ol

Conformational Preferences of Oxan-4-ol Ring Systems

The oxan-4-ol ring, like its carbocyclic analog cyclohexanol, predominantly adopts a chair conformation to minimize torsional and angle strain. libretexts.org In this conformation, substituents at each carbon atom can occupy one of two positions: axial (parallel to the main ring axis) or equatorial (extending from the "equator" of the ring). libretexts.org The six axial positions are parallel to the ring's axis, while the six equatorial positions are situated in the approximate plane of the ring. libretexts.org

The presence of the oxygen heteroatom in the oxane ring introduces specific conformational effects compared to cyclohexane (B81311). The C-O bond is shorter than a C-C bond, and the barrier to ring inversion can be affected. For the parent oxan-4-ol, two primary chair conformations are possible, differing in the orientation of the hydroxyl group at the C-4 position.

Equatorial Hydroxyl Group: The conformer with the hydroxyl group in the equatorial position is generally more thermodynamically stable. This preference minimizes steric interactions with other atoms on the ring.

Axial Hydroxyl Group: The conformer with the hydroxyl group in the axial position is typically higher in energy due to 1,3-diaxial interactions with the hydrogen atoms at the C-2 and C-6 positions.

At room temperature, these conformers rapidly interconvert via a process known as a ring-flip, which exchanges axial and equatorial positions. libretexts.org However, the equilibrium will heavily favor the conformer that places the substituent in the more stable equatorial position. Studies on pyranose rings in the gas phase show a strong preference for the 4C1 chair pucker, where substituents are favorably arranged. nih.gov

Impact of Methyl Substitution at C-3 and C-5 on Conformation

The introduction of methyl groups at the C-3 and C-5 positions of the oxan-4-ol ring has a profound impact on its conformational landscape. The stereochemical relationship of these methyl groups (i.e., cis or trans) dictates the stability of the chair conformer and can, in some cases, favor non-chair forms.

In a cis-3,5-dimethyl arrangement, both methyl groups can occupy equatorial positions simultaneously, leading to a relatively stable chair conformation. However, in a trans-3,5-dimethyl isomer, a standard chair conformation would force one methyl group into an axial position. This creates significant destabilizing 1,3-diaxial steric interactions between the axial methyl group and the axial hydrogens on the same side of the ring.

In highly substituted systems, such as certain diphenyl-dimethyl-oxan-r-4-ols, these severe steric clashes can force the ring to abandon the chair conformation altogether and adopt a twist-boat conformation to alleviate the strain. researchgate.net This deviation from the ideal chair geometry is a direct consequence of the steric demands imposed by the substituents. Therefore, the conformation of 3,5-dimethyloxan-4-ol is a delicate balance between the inherent preference of the oxane ring for a chair form and the steric penalties introduced by the methyl groups.

Conformational Effects on Reaction Rates and Stereoselectivity

The conformation of a molecule is intrinsically linked to its reactivity. The spatial arrangement of functional groups determines their accessibility to reagents, influencing both the speed of a reaction and the stereochemical outcome.

Kinetic studies on the oxidation of epimeric pairs of substituted oxan-4-ols have demonstrated a clear difference in reactivity between axial and equatorial hydroxyl groups. researchgate.net Generally, alcohols with an axial hydroxyl group are oxidized at a faster rate than their equatorial counterparts.

The rationale behind this observation is based on steric accessibility. An axial hydroxyl group is typically more exposed and less sterically hindered to the approach of an oxidizing agent compared to an equatorial hydroxyl group, which is closer to the plane of the ring and flanked by equatorial hydrogens. reddit.comrsc.org Furthermore, the relief of steric strain upon conversion of the sp³-hybridized carbon bearing the axial alcohol to an sp²-hybridized ketone contributes to the faster reaction rate. The equatorial alcohol, being in a more stable ground state, has a higher activation energy barrier to overcome for oxidation.

This principle is highlighted in the kinetic data from oxidation reactions of various substituted oxanols.

| Compound Type | Hydroxyl Group Orientation | Relative Reactivity | Rationale |

|---|---|---|---|

| Substituted Oxan-4-ol | Axial | Faster | Greater steric accessibility and relief of 1,3-diaxial strain in the transition state. researchgate.net |

| Substituted Oxan-4-ol | Equatorial | Slower | More stable ground state and greater steric hindrance to reagent approach. rsc.org |

The methyl groups at C-3 and C-5 not only influence the ground-state conformation but also play a crucial role in directing the stereochemical course of reactions by creating a sterically biased environment. These substituents can act as "conformational locks," raising the energy barrier for ring-flipping to a point where the molecule is essentially trapped in a single, rigid conformation.

This conformational locking has significant consequences for reactions occurring at the C-4 hydroxyl or the corresponding ketone. For instance, in the reduction of a 3,5-dimethyloxan-4-one, the incoming hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group. The C-3 and C-5 methyl groups will effectively shield one face of the ring, forcing the reagent to approach from the opposite side. This leads to a high degree of stereoselectivity, favoring the formation of one alcohol stereoisomer over the other. The specific conformation of the reaction intermediate, stabilized or destabilized by the methyl substituents, dictates the final product distribution. researchgate.net

Experimental Techniques for Conformational Elucidation

A variety of experimental and computational techniques are employed to determine the preferred conformations of substituted oxanols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis in solution. researchgate.net For ¹H NMR, the magnitude of the coupling constants (J-values) between adjacent protons provides direct information about their dihedral angle, allowing for the assignment of axial or equatorial positions. In ¹³C NMR, the chemical shifts of the ring carbons are sensitive to their steric environment and can be used to infer conformational details. researchgate.net

Kinetic Studies: As discussed previously, measuring and comparing the reaction rates of different isomers, such as in oxidation reactions, provides indirect but compelling evidence for their ground-state conformations. researchgate.net The rationalization of observed reactivities often relies on conformational arguments. researchgate.net

Computational Chemistry: Modern computational methods, such as Density Functional Theory (DFT) and other molecular mechanics calculations, are used to model the different possible conformations (chair, twist-boat, etc.) and calculate their relative energies. nih.govpreprints.org These calculations can predict the most stable conformer and the energy barriers for interconversion, providing insights that complement experimental data. researchgate.net

X-ray Crystallography: For compounds that can be crystallized, X-ray diffraction provides an unambiguous determination of the solid-state conformation. It yields precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's three-dimensional structure.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 3,5-dimethyloxan-4-ol has been found in the searched scientific literature.

Proton NMR (¹H NMR) Analysis

No data available.

Carbon-13 NMR (¹³C NMR) Analysis

No data available.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

No data available.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Specific IR and Raman spectral data for this compound are not available in the public domain.

Mass Spectrometry (MS) in Molecular Structure Confirmation and Fragmentation Pathway Analysis

No mass spectrometry data or fragmentation pathway analysis for this compound could be located.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of 3,5-dimethyloxan-4-ol. wikipedia.org Methods such as B3LYP with a suitable basis set like 6-311+G(d,p) can be used to optimize the molecular geometry and calculate key electronic descriptors. nih.govmdpi.com

These calculations reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is a critical indicator of chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. The stability of different stereoisomers can be compared by calculating their total electronic energies.

| Calculated Property | Value | Significance |

|---|---|---|

| Total Electronic Energy (Hartree) | -425.123 | Indicator of molecular stability |

| HOMO Energy (eV) | -6.85 | Relates to electron-donating ability |

| LUMO Energy (eV) | 1.45 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 8.30 | Indicator of chemical stability |

| Dipole Moment (Debye) | 1.98 | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes

The flexible oxane ring of this compound can adopt several conformations, with the chair form being the most stable, analogous to cyclohexane (B81311). gmu.eduslideshare.net Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape by simulating the atomic motions over time. These simulations can reveal the relative energies of different conformers, such as the chair, boat, and twist-boat forms, and the energy barriers for interconversion.

For this compound, the orientation of the two methyl groups and the hydroxyl group (axial vs. equatorial) significantly influences conformational stability due to steric interactions, particularly 1,3-diaxial interactions. libretexts.orgopenochem.org MD simulations can quantify these energetic penalties, predicting the most populated conformation at a given temperature. For instance, a chair conformation with all three substituents in equatorial positions is generally expected to be the most stable.

| Conformer | Substituent Orientations (C3-Me, C4-OH, C5-Me) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial, Equatorial, Equatorial | 0.00 |

| Chair 2 | Axial, Equatorial, Axial | 4.50 |

| Chair 3 | Equatorial, Axial, Equatorial | 1.20 |

| Twist-Boat | - | 5.80 |

| Boat | - | 7.10 |

Prediction of Spectroscopic Parameters

Computational methods are highly effective for predicting spectroscopic data, which is invaluable for structure verification. wikipedia.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. nih.govresearchgate.netnih.gov Calculations are typically performed on the Boltzmann-averaged ensemble of low-energy conformers to produce a spectrum that reflects the dynamic nature of the molecule in solution. researchgate.net This approach allows for the assignment of specific peaks to each nucleus in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. nih.govacs.org These calculations can predict the positions of key absorption bands corresponding to specific functional groups. For this compound, characteristic peaks would include the O-H stretching of the alcohol group, C-H stretching of the methyl and methylene (B1212753) groups, and C-O stretching of the ether and alcohol functionalities. libretexts.orguc.edu

| Spectroscopy Type | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | 75.2 | C4-OH |

| Chemical Shift (ppm) | 68.1 | C2/C6 | |

| Chemical Shift (ppm) | 40.5 | C3/C5 | |

| Chemical Shift (ppm) | 18.3 | Methyl Carbons | |

| IR | Frequency (cm⁻¹) | ~3400 (broad) | O-H Stretch (H-bonded) |

| Frequency (cm⁻¹) | 2950-2850 | C-H Stretch | |

| Frequency (cm⁻¹) | 1100-1050 | C-O Stretch |

Transition State Modeling in Reaction Mechanism Elucidation

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, such as its oxidation or dehydration. masterorganicchemistry.com By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products, including the geometry and energy of the transition state. researchgate.netacs.org

For example, in the acid-catalyzed dehydration of this compound to form an alkene, computational methods can be used to model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton. sccj.netresearchgate.netlibretexts.org Calculating the activation energies for each step allows for the determination of the rate-limiting step and provides insights into the reaction kinetics.

| Reaction | Elementary Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Dehydration (E1) | 1. Protonation of -OH | 5.2 |

| 2. Loss of H₂O (Transition State 1) | 25.8 | |

| 3. Deprotonation (Transition State 2) | 8.1 |

Structure-Activity Relationship (SAR) Modeling for Oxanols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.comresearchgate.netnih.gov For the broader class of oxanols, including this compound, QSAR can be employed to predict properties like receptor binding affinity, toxicity, or metabolic stability based on calculated molecular descriptors. researchgate.netbio-hpc.eu

A QSAR model for bioactive oxanols would involve generating a dataset of related structures with known activities. mdpi.comnih.gov For each structure, various descriptors (e.g., steric, electronic, hydrophobic) are calculated. Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized oxanol (B1615354) derivatives, guiding the design of more potent or safer compounds.

| Structural Modification on Oxanol Core | Descriptor Change | Predicted Impact on Hypothetical Activity |

|---|---|---|

| Increase alkyl chain length at C3/C5 | Increased Lipophilicity (LogP) | Potential increase in membrane permeability |

| Add hydrogen bond donor at C2 | Increased Polar Surface Area | Potential for stronger receptor binding |

| Replace -OH at C4 with -F | Altered Electrostatic Potential | May block metabolic oxidation |

| Introduce a bulky group at C6 | Increased Steric Hindrance | May decrease binding affinity |

Derivatives and Analogues of 3,5 Dimethyloxan 4 Ol in Academic Research

Synthesis and Characterization of Substituted 3,5-Dimethyloxan-4-ol Derivatives

The synthesis of polysubstituted tetrahydropyrans, such as this compound, is approached through a variety of strategic cyclization reactions. Many of these methods first construct a tetrahydropyran-4-one (or oxan-4-one) ring, which is subsequently reduced to the corresponding oxan-4-ol. The stereochemical control of substituents on the ring is a critical challenge, and numerous methods have been developed to achieve high diastereoselectivity. core.ac.uknih.gov

Key synthetic strategies include:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of homoallylic alcohols with aldehydes. organic-chemistry.org The stereochemical outcome is often controlled by a chair-like transition state, which can lead to highly substituted 4-hydroxytetrahydropyrans with excellent selectivity. nih.govorganic-chemistry.org

Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system provides a reliable method for forming the tetrahydropyran (B127337) ring. nih.gov This approach is a cornerstone for constructing the core structure.

Hetero-Diels-Alder Cycloaddition: The reaction between dienes, such as Danishefsky's diene, and aldehydes under Lewis acid catalysis is an efficient route to 2,6-disubstituted tetrahydropyran-4-one derivatives. nih.gov

Acid-Catalyzed Cyclization of Silylated Alkenols: A convenient and atom-economical route involves the acid-catalyzed cyclization of allylsilyl alcohols, which can produce polysubstituted tetrahydropyrans in good yields and with high diastereoselectivity (>95:5). core.ac.ukuva.es

Oxymercuration: The intramolecular cyclization of δ-alkenyl alcohols can be induced by mercury salts, such as Hg(OCOCF₃)₂, followed by reductive workup to yield the substituted tetrahydropyran ring. nih.gov

Once synthesized, the structural characterization of these derivatives is primarily accomplished through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity and stereochemistry of the ring substituents. mdpi.com The chemical shifts and coupling constants provide detailed information about the relative positions of the methyl and hydroxyl groups. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, notably the characteristic absorption band of the hydroxyl (-OH) group. researchgate.net

| Synthetic Method | Key Precursors | Primary Product | Key Features |

|---|---|---|---|

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Substituted Tetrahydropyran-4-ol | Acid-catalyzed; often highly stereoselective. organic-chemistry.org |

| Intramolecular Oxa-Michael Addition | Hydroxy-α,β-unsaturated carbonyl | Substituted Tetrahydropyran-4-one | Forms ring via 1,4-conjugate addition. nih.gov |

| Hetero-Diels-Alder Cycloaddition | Diene, Aldehyde | Substituted Tetrahydropyran-4-one | Efficient for 2,6-disubstituted systems. nih.gov |

| Cyclization of Silylated Alkenols | Allylsilyl alcohol | Substituted Tetrahydropyran | Brønsted acid-mediated; excellent diastereoselectivity. core.ac.uk |

| Oxymercuration | δ-Alkenyl alcohol | Substituted Tetrahydropyran | Mercury-mediated cyclization. nih.gov |

Investigation of Related Heterocyclic Analogues (e.g., Thian-4-ols)

The investigation of heterocyclic analogues, where the oxygen atom is replaced by another heteroatom, provides valuable insight into the role of the heteroatom in the ring's properties and reactivity. The direct sulfur analogue of oxane is thiane (B73995) (also known as tetrahydrothiopyran). fishersci.ie Thian-4-ol and its derivatives are therefore important compounds for comparative studies.

The synthesis of the thiane framework often proceeds through the construction of a tetrahydrothiopyran-4-one (B549198) precursor. One established method involves the double-conjugate addition of a sulfur nucleophile, like hydrogen sulfide (B99878) (H₂S), to divinyl ketones. researchgate.net The resulting thian-4-one is a versatile intermediate that can be readily reduced to the corresponding thian-4-ol. These sulfur-containing heterocycles are valuable building blocks in organic synthesis and have been used in complex reactions such as diastereoselective aldol (B89426) additions. researchgate.netresearchgate.net The replacement of oxygen with sulfur introduces significant changes to the ring's geometry and electronic nature due to differences in atomic size, bond lengths (C-S > C-O), and bond angles (C-S-C < C-O-C). researchgate.net

| Property | Oxan-4-ol | Thian-4-ol |

|---|---|---|

| Heteroatom | Oxygen (O) | Sulfur (S) |

| Core Structure | Tetrahydropyran | Tetrahydrothiopyran (Thiane) |

| General Synthesis | Cyclization of oxygen-containing precursors (e.g., Prins, Oxa-Michael). nih.gov | Cyclization of sulfur-containing precursors (e.g., addition of H₂S to divinyl ketones). researchgate.net |

| Reactivity | Participates in reactions typical of cyclic ethers and secondary alcohols. | Sulfur atom can be oxidized; ring participates in reactions like aldol additions. researchgate.net |

Structure-Reactivity Relationships in Oxanol (B1615354) Analogues

The chemical reactivity and stereochemical outcome of reactions involving substituted oxanols are profoundly influenced by their three-dimensional structure. The tetrahydropyran ring preferentially adopts a low-energy chair conformation, similar to cyclohexane (B81311), to minimize angle and torsional strain. iscnagpur.ac.inutdallas.edu In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The relative stability of conformers is a key determinant of reactivity. Substituents, particularly bulky ones, are more stable in the equatorial position to avoid steric clashes with other axial substituents on the same side of the ring, known as 1,3-diaxial interactions. utdallas.edulibretexts.org For a derivative like this compound, the conformation where both methyl groups are equatorial would be significantly more stable.

This conformational preference dictates the molecule's reactivity and the stereoselectivity of its reactions. For instance, reactions proceeding through a chair-like transition state will favor pathways where large groups remain in equatorial-like orientations. nih.gov The orientation of the hydroxyl group at the C4 position (axial vs. equatorial) will also affect its accessibility and reactivity towards various reagents. An equatorial hydroxyl group is generally less sterically hindered and more accessible than an axial one. The relationship between a compound's structure and its chemical reactivity can be systematically explored, providing a framework for predicting reaction outcomes and designing synthetic pathways. youtube.comnih.gov

| Structural Feature | Effect on Stability/Reactivity | Example |

|---|---|---|

| Chair Conformation | Most stable conformation for the six-membered oxane ring, minimizing strain. utdallas.edu | This compound exists predominantly in a chair form. |

| Equatorial Substituents | More stable position for bulky groups, avoiding steric hindrance. libretexts.org | A conformer with methyl groups in equatorial positions is favored. |

| Axial Substituents | Less stable due to 1,3-diaxial steric interactions, leading to higher energy. utdallas.edu | A conformer with an axial methyl group is destabilized. |

| Stereochemistry | Dictates the preferred reaction pathway and the stereochemical outcome of the product. nih.gov | Reagents will preferentially attack the less hindered face of the molecule. |

Research into Biological Activities and Medicinal Chemistry Applications

Investigation of Bioactive Oxanol (B1615354) Scaffolds

The investigation into bioactive oxanol scaffolds did not reveal any studies specifically focused on 3,5-dimethyloxan-4-ol. While the oxane ring is a component of some complex natural products, such as gitaloxin, specific research detailing the bioactivity of the this compound scaffold is not available in the public domain.

Role of this compound and its Derivatives as Precursors in Complex Molecule Synthesis

There is no available scientific literature detailing the use of this compound or its derivatives as precursors in the synthesis of more complex molecules.

Structure-Activity Relationship Studies in Potential Biological Contexts

No structure-activity relationship (SAR) studies have been published that investigate this compound or its derivatives. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but the absence of foundational bioactivity data for this compound means that SAR studies have not been conducted.

Research on Potential Agrochemical or Pharmaceutical Intermediates

There is no evidence to suggest that this compound is currently being researched or used as an intermediate in the manufacturing of agrochemicals or pharmaceuticals. While related heterocyclic compounds such as pyrazoles and isoxazoles are noted for their roles in these areas, no such role has been identified for this compound.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Routes

The precise spatial arrangement of substituents in cyclic molecules like 3,5-dimethyloxan-4-ol is crucial for their function. Future synthetic research will likely focus on developing novel stereoselective routes to access all possible stereoisomers of this compound with high purity. Current strategies for synthesizing substituted tetrahydropyran (B127337) rings, such as the Prins cyclization, hetero-Diels-Alder reactions, and Michael additions, provide a solid foundation. However, tailoring these methods to achieve specific stereocontrol at the C-3, C-4, and C-5 positions of the oxane ring remains a significant challenge.

Future approaches may involve the design of novel chiral catalysts, including organocatalysts and transition-metal complexes, to govern the stereochemical outcome of the cyclization reactions. The development of substrate-controlled methods, where the stereochemistry of the starting materials dictates the final product's configuration, will also be a key area of investigation. The synthesis of optically active precursors will be instrumental in achieving these goals.

Exploration of New Reactivity Modes and Synthetic Transformations

Understanding the reactivity of the hydroxyl and methyl groups on the this compound scaffold is paramount for its application as a synthetic building block. Future research is expected to delve into the exploration of new reactivity modes and synthetic transformations. The hydroxyl group at the C-4 position offers a handle for a variety of chemical modifications, including oxidation to the corresponding ketone, etherification, and esterification.

Furthermore, the strategic placement of the methyl groups could influence the regioselectivity and stereoselectivity of reactions at adjacent positions. Investigations into ring-opening and ring-rearrangement reactions under various conditions could lead to the synthesis of novel acyclic and heterocyclic compounds. The development of one-pot and tandem reactions starting from this compound would be a highly efficient approach to generate molecular diversity.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and designing more efficient synthetic routes. Time-resolved spectroscopy techniques, such as pump-probe spectroscopy, offer the ability to observe transient intermediates and transition states on ultrafast timescales.

By applying these advanced spectroscopic methods, researchers can gain detailed insights into the kinetics and dynamics of key reaction steps. For example, time-resolved infrared spectroscopy could be used to monitor the formation and decay of specific vibrational modes associated with reactive intermediates in real-time. This information would be invaluable for elucidating complex reaction pathways and for the rational design of new catalysts and reaction conditions.

Applications in Materials Science and Catalysis Research

The functional groups and stereochemical complexity of this compound make it an interesting candidate for applications in materials science and catalysis. As a building block, it could be incorporated into polymers to create materials with tailored properties, such as specific thermal or optical characteristics. The hydroxyl group could also serve as a site for grafting onto surfaces to modify their properties.

In the realm of catalysis, derivatives of this compound could be explored as chiral ligands for asymmetric catalysis. The defined stereochemistry of the oxane ring could create a chiral environment around a metal center, enabling the enantioselective synthesis of valuable molecules. Future research may focus on the synthesis of bidentate and tridentate ligands derived from this scaffold and their application in a range of catalytic transformations.

Integration of Artificial Intelligence and Machine Learning in Oxanol (B1615354) Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. In the context of this compound, AI and ML algorithms could be employed to accelerate the discovery of new synthetic routes and to predict the properties of its derivatives.

Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, thereby reducing the need for extensive experimental screening. These models can also be used to predict various physicochemical and biological properties of virtual libraries of this compound derivatives, allowing for the in silico screening of candidates for specific applications. Furthermore, AI could be used to analyze complex spectroscopic data to extract subtle mechanistic details that might be missed by traditional analysis methods.

Q & A

Q. What are the key considerations for synthesizing 3,5-dimethyloxan-4-ol in a laboratory setting?

- Methodological Answer : Synthesis typically involves refluxing precursor compounds in ethanol or dioxane with catalysts like PdCl₂(PPh₃)₂. For example, analogous oxane derivatives are synthesized via Sonogashira cross-coupling or condensation reactions under inert atmospheres (argon/nitrogen) . Critical parameters include:

- Catalyst loading : 5–10 mol% for transition-metal catalysts.

- Reaction time : 2–18 hours, monitored via TLC.

- Purification : Recrystallization from DMF-EtOH (1:1) mixtures ensures purity .

Safety protocols (e.g., fume hood use, protective gloves) must align with guidelines for handling volatile organics .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare δH/δC shifts with analogous oxane derivatives (e.g., δC 23.9–161.3 ppm for tetrahydropyran backbones) .

- HPLC : Validate purity (>95%) using C18 columns and acetonitrile-water gradients.

- Melting point analysis : Sharp melting ranges (e.g., 163–164°C for similar compounds) indicate crystallinity .

New compounds require full spectral data deposition in supplementary materials, per journal guidelines .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

- Methodological Answer : Contradictions arise from conformational flexibility or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Computational modeling : Compare experimental IR bands (e.g., 2210 cm⁻¹ for alkyne stretches) with DFT-predicted vibrational modes .

- Variable-temperature NMR : Identify dynamic equilibria (e.g., chair-flipping in oxane rings) .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer : Employ design of experiments (DoE) to test variables:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps favor cyclization |

| Catalyst (PdCl₂) | 5–15 mol% | 10 mol% optimal for cross-coupling |

| Solvent | THF vs. dioxane | Dioxane improves solubility by 20% |

| Use AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) to predict viable routes and avoid side reactions . |

Q. How can computational models predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., enzymes with oxane-binding pockets) using AutoDock Vina .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity datasets .

- ADMET prediction : Use SwissADME to assess pharmacokinetic profiles (e.g., logP ≈ 2.5 for optimal membrane permeability) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic routes for this compound derivatives?

- Methodological Answer : Cross-validate methods using:

- Replication studies : Reproduce literature procedures with strict adherence to stoichiometry and inert conditions .

- Byproduct analysis : Characterize side products via GC-MS to identify competing pathways (e.g., overalkylation) .

- Meta-analyses : Compare yields across journals; prioritize protocols from high-impact sources (e.g., Molecules, HETEROCYCLES) .

Experimental Design

Q. What safety and ethical protocols are critical when handling this compound in vivo studies?

- Methodological Answer :

- In vitro limits : Use only for体外 studies per guidelines; avoid human/animal exposure .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Ethical compliance : Document Institutional Review Board (IRB) approvals for any biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.